molecular formula C12H11NO2 B13926320 2-(3-pyridinylmethyl)-1,4-Benzenediol

2-(3-pyridinylmethyl)-1,4-Benzenediol

Cat. No.: B13926320
M. Wt: 201.22 g/mol
InChI Key: HNBSGFSVNQUYGD-UHFFFAOYSA-N
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Description

2-(3-pyridinylmethyl)-1,4-Benzenediol is an organic compound that features a pyridine ring attached to a benzenediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridinylmethyl)-1,4-Benzenediol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-pyridinylmethyl)-1,4-Benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzenediol can be oxidized to quinones.

    Reduction: The pyridine ring can be reduced to piperidine under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridine ring.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones derived from the benzenediol structure.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2-(3-pyridinylmethyl)-1,4-Benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-pyridinylmethyl)-1,4-Benzenediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)benzene-1,4-diol

InChI

InChI=1S/C12H11NO2/c14-11-3-4-12(15)10(7-11)6-9-2-1-5-13-8-9/h1-5,7-8,14-15H,6H2

InChI Key

HNBSGFSVNQUYGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=C(C=CC(=C2)O)O

Origin of Product

United States

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